4,4'-Dibromobiphenyl-d8

Beschreibung

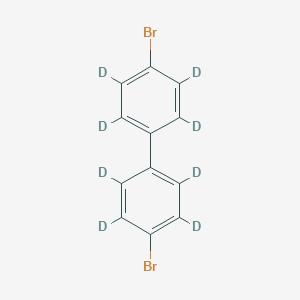

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJQYILBCQPYBI-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Br)[2H])[2H])[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016849 | |

| Record name | 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80523-79-1 | |

| Record name | 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,4'-Dibromobiphenyl-d8 chemical structure and properties

Chemical Structure, Synthesis, and Advanced Applications in Optoelectronics

Executive Summary

This technical guide profiles 4,4'-Dibromobiphenyl-d8 (CAS: 80523-79-1), a perdeuterated halogenated aromatic hydrocarbon.[1][2] While historically utilized as a stable isotope internal standard for environmental mass spectrometry, this compound has emerged as a critical precursor in the synthesis of deuterated host materials for Organic Light-Emitting Diodes (OLEDs). The substitution of protium (

Chemical Identity & Structural Analysis[3][4]

4,4'-Dibromobiphenyl-d8 consists of a biphenyl core where both phenyl rings are fully deuterated, and the para positions are substituted with bromine atoms.

Structural Specifications

-

Common Name: Perdeuterated 4,4'-dibromobiphenyl

-

CAS Number: 80523-79-1 (Labeled) | 92-86-4 (Unlabeled)[4]

-

Molecular Formula:

[4][5] -

Molecular Weight: 320.05 g/mol (approximate, depending on Br isotopic distribution)

-

Note: The unlabeled analog (

) has a MW of 311.99 g/mol .[6] The mass shift of +8 Da is critical for mass spectral resolution.

-

Molecular Geometry

The molecule maintains the twisted biphenyl geometry. The C-D bond length is slightly shorter than the C-H bond (due to the lower zero-point energy of the heavier isotope), contributing to a more compact electron cloud and higher bond dissociation energy.

Synthesis & Purification Protocols

Core Principle: The synthesis relies on the electrophilic aromatic substitution (bromination) of commercially available Biphenyl-d10. Extreme care must be taken to maintain anhydrous conditions to prevent H/D exchange, although aromatic C-D bonds are generally robust.

Reaction Workflow (Graphviz)

Detailed Protocol

-

Setup: In a 3-neck round bottom flask equipped with a condenser and dropping funnel, dissolve Biphenyl-d10 (1 eq) in glacial acetic acid.

-

Catalyst: Add catalytic Iron(III) Bromide (

) .-

Expert Note: Iron powder can be used; it generates

in situ upon reaction with bromine.

-

-

Addition: Add Bromine (

) (2.2 eq) dropwise. The reaction is exothermic; control temperature to prevent poly-bromination. -

Reaction: Heat to mild reflux (approx. 60-70°C) for 4–8 hours.

-

Quench: Pour mixture into ice water containing Sodium Bisulfite (

) to neutralize excess bromine. -

Purification: Filter the crude solid. Recrystallize from benzene or ethanol to remove ortho-isomers and trace iron.

Physicochemical Properties[4][5][9][10][11][12][13][14]

The physical properties of the deuterated analog closely mirror the unlabeled compound, with minor variations in kinetics and spectroscopy.

| Property | Value (Unlabeled) | Value (Deuterated d8) | Significance |

| Melting Point | 163–165 °C | 163–166 °C | High thermal stability for vacuum deposition. |

| Boiling Point | 355–360 °C | ~355–360 °C | Suitable for sublimation purification. |

| Solubility | Toluene, CHCl | Toluene, CHCl | Compatible with standard organic synthesis. |

| C-X Bond Energy | C-H: ~338 kJ/mol | C-D: ~342 kJ/mol | Critical for OLED stability. |

| Vibrational Freq | C-H stretch: ~3050 cm | C-D stretch: ~2250 cm | Reduces phonon-exciton coupling. |

The Deuterium Advantage in OLEDs[9][12][15][16][17]

The primary industrial driver for 4,4'-Dibromobiphenyl-d8 is its use as a building block for deuterated host materials (e.g., CBP-d8) in phosphorescent OLEDs (PHOLEDs).

Mechanism: Kinetic Isotope Effect (KIE) & Phonon Coupling

In OLEDs, high-energy excited states (excitons) can decay non-radiatively by transferring energy to C-H bond vibrations, generating heat and breaking bonds.

-

Bond Strength: The C-D bond is stronger (Zero Point Energy is lower), making it more resistant to homolytic cleavage during device operation.

-

Vibrational Quenching: The C-D stretching frequency (~2250 cm

) is significantly lower than C-H (~3050 cm

Impact Visualization (Graphviz)

[9][18]

Analytical Applications: Mass Spectrometry

Beyond materials science, 4,4'-Dibromobiphenyl-d8 serves as a Tier-1 Internal Standard for the analysis of Polybrominated Biphenyls (PBBs), which are regulated persistent organic pollutants.

-

Methodology: Isotope Dilution Mass Spectrometry (IDMS).

-

Mechanism: The d8-analog co-elutes (or elutes slightly earlier) than the native analyte in Gas Chromatography (GC) but is spectrally distinct by +8 mass units.

-

Benefit: Corrects for matrix effects and injection variability with high precision because the isotope behaves chemically identically to the analyte during extraction.

Handling & Safety

Although deuterated, the chemical toxicity profile is assumed to be identical to the unlabeled 4,4'-dibromobiphenyl (PBB-15).

-

Hazard Classification: Warning. Suspected carcinogen and potential endocrine disruptor.

-

Target Organs: Liver, skin, and respiratory system.

-

Storage: Store at room temperature, protected from light (to prevent photolytic debromination).

-

Disposal: Must be incinerated as halogenated organic waste.

References

-

Tsuji, H., et al. (2014).[8] "The hydrogen/deuterium isotope effect of the host material on the lifetime of organic light-emitting diodes."[9][8] Chemical Communications, 50, 14870-14872. Retrieved from [Link]

-

Yu, Y.J., et al. (2023).[10] "Development of Deuteration Technology to Improve Lifetime of OLED EX." SID Symposium Digest. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. fishersci.com [fishersci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4,4'-Dibromobiphenyl synthesis - chemicalbook [chemicalbook.com]

- 6. ez.restek.com [ez.restek.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. deutramed.com [deutramed.com]

- 9. The hydrogen/deuterium isotope effect of the host material on the lifetime of organic light-emitting diodes - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC05108D [pubs.rsc.org]

- 10. semanticscholar.org [semanticscholar.org]

4,4'-Dibromobiphenyl-d8 CAS number and molecular weight

Precision Deuterated Standards for Analytical & Synthetic Applications

Executive Summary

4,4'-Dibromobiphenyl-d8 is a perdeuterated isotopologue of 4,4'-dibromobiphenyl, characterized by the substitution of all eight aromatic hydrogen atoms with deuterium (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data aggregates confirmed specifications for the d8-isotopologue. Note the distinction between the labeled (d8) and unlabeled (d0) CAS numbers.

| Property | Specification | Notes |

| Chemical Name | 4,4'-Dibromo-1,1'-biphenyl-d8 | Perdeuterated form |

| CAS Number (d8) | 80523-79-1 | Specific to the d8 isotopologue [1] |

| CAS Number (Unlabeled) | 92-86-4 | Provided for reference |

| Molecular Formula | ||

| Molecular Weight | 320.05 g/mol | Calculated using |

| Isotopic Purity | Critical for MS spectral clarity | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 162–165 °C | Similar to unlabeled congener |

| Solubility | Soluble in DCM, Toluene, Acetone | Insoluble in water |

Synthesis & Production Methodology

Mechanistic Pathway

The production of 4,4'-Dibromobiphenyl-d8 utilizes an Electrophilic Aromatic Substitution (EAS) on a deuterated substrate. Unlike standard bromination, the starting material must be high-purity Biphenyl-d10 to ensure maximum isotopic incorporation in the final product.

Reaction Scheme:

Synthesis Workflow Visualization

The following diagram outlines the critical process flow, emphasizing the isolation of the para,para' isomer, which is thermodynamically favored but requires careful purification to remove ortho byproducts.

Figure 1: Synthetic pathway for the production of 4,4'-Dibromobiphenyl-d8 via catalytic bromination of Biphenyl-d10.

Experimental Protocol (Bench-Scale)

Note: This protocol assumes handling of hazardous brominating agents. Work must be performed in a fume hood.

-

Dissolution: Dissolve 10.0 g of Biphenyl-d10 (60 mmol) in 50 mL of anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add 0.3 g of anhydrous Iron(III) bromide (

) as a Lewis acid catalyst. -

Bromination: Add 20.0 g of Bromine (

, 125 mmol) dropwise over 60 minutes while maintaining the temperature at 0–5 °C to favor para-substitution. -

Reflux: Upon completion of addition, warm the mixture to room temperature and reflux for 4 hours to drive the reaction to completion.

-

Quenching: Cool the mixture and wash with 10% aqueous sodium bisulfite (

) to neutralize excess bromine. -

Purification: Separate the organic layer, dry over

, and concentrate. Recrystallize the residue from hot ethanol to isolate the 4,4'-isomer (white needles) from the more soluble 2,4'-isomers [2].

Analytical Applications: Isotope Dilution Mass Spectrometry

The Role of Internal Standards

In environmental toxicology, 4,4'-Dibromobiphenyl-d8 is the "gold standard" for quantifying PBBs (e.g., PBB-15) in soil, water, and tissue samples. Because the d8-analog shares nearly identical physicochemical properties (solubility, retention time) with the target analyte but possesses a distinct mass, it corrects for:

-

Extraction Losses: Any loss of analyte during prep is mirrored by the IS.

-

Matrix Effects: Ion suppression/enhancement in the MS source affects both equally.

Mass Spectral Shift

-

Target (PBB-15): Parent ion (

) at m/z ~312 (based on -

Standard (d8-PBB-15): Parent ion (

) at m/z ~320. -

Result: A clean +8 Da mass shift allows for interference-free Selected Ion Monitoring (SIM).

Quantitation Workflow

The following diagram illustrates the self-validating nature of the IDMS workflow.

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow utilizing 4,4'-Dibromobiphenyl-d8 for error-corrected quantitation.

Handling & Safety Profile

While the d8-isotopologue is a research standard, it shares the toxicological profile of polybrominated biphenyls (PBBs).

-

Hazard Classification: PBBs are classified as potential carcinogens and endocrine disruptors.

-

Signal Word: DANGER

-

H-Statements:

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent protic exchange or degradation.

References

-

Pharmaffiliates. (2024). 4,4'-Dibromobiphenyl-d8 Product Specification and CAS 80523-79-1 Verification. Retrieved from [Link]

-

Organic Syntheses. (1931). 4,4'-Dibromobiphenyl Synthesis Protocol. Org. Synth. 11, 34. (Adapted for deuterated synthesis). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of 4,4'-Dibromobiphenyl-d8

For Researchers, Scientists, and Drug Development Professionals

The introduction of deuterium into drug molecules has gained significant attention for its potential to favorably alter pharmacokinetic and metabolic profiles.[1][2] This guide delves into the practical synthetic routes and analytical techniques necessary to produce and characterize this important isotopically labeled compound.

I. Strategic Approaches to the Biphenyl Core Synthesis

The construction of the 4,4'-dibromobiphenyl backbone is the initial critical phase. Several synthetic methodologies can be employed, with the choice depending on factors such as available starting materials, desired scale, and reaction conditions. Two of the most reliable and widely adopted methods are the Ullmann coupling and the Suzuki-Miyaura cross-coupling reaction.

1. Ullmann Coupling: A Classic Homocoupling Approach

The Ullmann reaction is a well-established method for the synthesis of symmetric biaryls through the copper-catalyzed coupling of aryl halides.[3] In the context of 4,4'-dibromobiphenyl synthesis, this typically involves the homocoupling of a 1,4-dibromobenzene derivative.

-

Causality in Experimental Design: The classic Ullmann conditions often require high temperatures (around 200 °C) and an excess of copper powder.[3][4] The rationale for these stringent conditions lies in the mechanism, which involves the formation of an organocopper intermediate.[3] The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper surface. Modern variations of the Ullmann coupling may employ activated copper or co-solvents to facilitate the reaction under milder conditions.[5][6]

2. Suzuki-Miyaura Cross-Coupling: A Versatile and High-Yielding Alternative

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[7] For the synthesis of 4,4'-dibromobiphenyl, this would involve the coupling of 4-bromophenylboronic acid with a 1,4-dibromobenzene. This method is often favored for its mild reaction conditions, high functional group tolerance, and generally high yields.[7][8]

-

Expert Insight: The choice of palladium catalyst, ligand, and base is crucial for the success of a Suzuki coupling.[9][10] For instance, the use of bulky, electron-rich phosphine ligands can significantly enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle. The base, typically a carbonate or phosphate, plays a key role in the transmetalation step.[7][9]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

- 9. mdpi.com [mdpi.com]

- 10. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

4,4'-Dibromobiphenyl-d8 physical properties and solubility

Physicochemical Properties, Solubility Thermodynamics, and Analytical Applications

Executive Summary

4,4'-Dibromobiphenyl-d8 (CAS: 80523-79-1) is the fully deuterated isotopologue of 4,4'-dibromobiphenyl. It serves as a critical Internal Standard (IS) in the quantitative analysis of polybrominated biphenyls (PBBs) and brominated flame retardants (BFRs). Its utility is derived from its chemical equivalence to the target analyte combined with a distinct mass shift (+8 Da), allowing for precise mass spectrometric differentiation without chromatographic separation.

This guide provides a definitive technical profile of 4,4'-Dibromobiphenyl-d8, focusing on solubility parameters, thermodynamic stability, and validated protocols for its use in trace analysis.

Physicochemical Profile

The deuterated analog retains the crystal structure and electronic properties of the parent compound but exhibits shifted vibrational modes and mass. The following table contrasts the theoretical and experimental properties of the d8-isotopologue against the non-deuterated standard (d0).

Table 1: Comparative Physicochemical Data

| Property | 4,4'-Dibromobiphenyl-d8 (Isotopologue) | 4,4'-Dibromobiphenyl (Parent) |

| CAS Number | 80523-79-1 | 92-86-4 |

| Molecular Formula | C₁₂D₈Br₂ | C₁₂H₈Br₂ |

| Molecular Weight | 320.05 g/mol | 312.00 g/mol |

| Isotopic Purity | Typically ≥ 98 atom % D | N/A |

| Melting Point | 163 – 167 °C (Predicted)* | 162 – 169 °C |

| Boiling Point | ~355 – 360 °C | 355 – 360 °C |

| Physical State | White to off-white crystalline powder | White crystalline powder |

| LogP (Octanol/Water) | ~5.6 (Lipophilic) | 5.63 |

| Density | N/A (Est.[1][2][3][4] slightly > 1.72 g/cm³) | 1.72 g/cm³ |

*Note: Deuteration typically induces negligible shifts in melting point (< 1-2°C) due to the Ubbelohde effect, but kinetic isotope effects may slightly alter phase transition enthalpies.

Solubility Thermodynamics & Solvent Selection

Solubility is the governing factor for the preparation of stock solutions. 4,4'-Dibromobiphenyl-d8 is a planar, non-polar aromatic molecule. Its dissolution is driven by London Dispersion Forces and

Solubility Logic

-

Hydrophobicity: The presence of two bromine atoms at the para positions increases lipophilicity. The molecule is virtually insoluble in water.[3]

-

Solvent Compatibility: High solubility is observed in solvents with matching dielectric constants and aromatic character (e.g., Toluene, Benzene).

-

Protich vs. Aprotic: Aprotic solvents are preferred to prevent hydrogen-deuterium exchange (though unlikely on the aromatic ring without catalysis, it is Good Laboratory Practice).

Table 2: Solubility Profile (at 25°C)

| Solvent Class | Solvent | Solubility Rating | Application |

| Aromatic Hydrocarbon | Toluene | High (>20 mg/mL) | Primary Stock Prep |

| Chlorinated | Dichloromethane (DCM) | High | Extraction / Injection |

| Ketone | Acetone | Moderate | Cleaning / Dilution |

| Alcohol | Ethanol / Methanol | Low / Slight | Not recommended for Stock |

| Aqueous | Water | Insoluble | Phase separation |

Visualization: Solubility Mechanism

The following diagram illustrates the molecular interactions governing the dissolution of 4,4'-Dibromobiphenyl-d8.

Figure 1: Solubility thermodynamics. The solute favors solvents capable of Pi-stacking or London dispersion interactions (Green), while being rejected by the hydrogen-bonding network of water (Red).

Analytical Methodologies & Protocols

Protocol A: Preparation of Gravimetric Stock Standard (1000 µg/mL)

Objective: Create a stable primary standard for GC-MS calibration. Safety: Work in a fume hood. Wear nitrile gloves and safety glasses.

-

Weighing: Accurately weigh 10.0 mg (± 0.1 mg) of 4,4'-Dibromobiphenyl-d8 into a tared 10 mL Class A volumetric flask.

-

Note: Use an anti-static gun if the powder is electrostatically charged.

-

-

Dissolution: Add approximately 5 mL of Toluene (HPLC Grade).

-

Why Toluene? It has a low vapor pressure compared to DCM, reducing evaporation errors during weighing, and provides excellent solubility.

-

-

Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution. Inspect for floating crystals.

-

Dilution: Dilute to volume with Toluene. Stopper and invert 10 times.

-

Storage: Transfer to amber glass vials with PTFE-lined caps. Store at 4°C.

-

Shelf Life: 12 months (re-verify concentration if solvent evaporation is suspected).

-

Protocol B: Internal Standard Spiking for GC-MS

Objective: Use d8-analog to correct for extraction efficiency and instrument drift.

-

Spike: Add a known amount (e.g., 50 ng) of the d8-standard to the sample matrix before extraction.

-

Extraction: Perform Liquid-Liquid Extraction (LLE) or Soxhlet extraction.

-

Analysis: Inject into GC-MS (EI Source).

-

Quantification: Monitor the characteristic ions.

-

d0 (Native): m/z 312 (M+), 314 (M+2), 316 (M+4)

-

d8 (Standard): m/z 320 (M+), 322 (M+2), 324 (M+4)

-

Calculation: Use the response ratio of Native/d8 to calculate concentration.

-

Visualization: Analytical Workflow

Figure 2: The Internal Standard workflow ensures that any loss of analyte during extraction is mirrored by the d8-standard, self-correcting the final quantification.

Safety, Stability, and Handling

Signal Word: WARNING

-

Hazards:

-

Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents.[5]

-

Decomposition: Hazardous decomposition products include Hydrogen Bromide (HBr) gas and Carbon oxides.

-

Disposal: Must be disposed of as halogenated organic waste. Do not release into drains.

References

Sources

- 1. 4,4'-Dibromobiphenyl | 92-86-4 [chemicalbook.com]

- 2. 4,4'-Dibromobiphenyl | 92-86-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. 4,4'-Dibromobiphenyl, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. agilent.com [agilent.com]

- 5. fishersci.com [fishersci.com]

Technical Whitepaper: Strategic Sourcing and Utilization of 4,4'-Dibromobiphenyl-d8

Executive Summary & Significance

4,4'-Dibromobiphenyl-d8 is the isotopically labeled analogue of 4,4'-Dibromobiphenyl (PBB 15). In the context of environmental toxicology and pharmaceutical development, it serves a critical function as an Internal Standard (ISTD) for the quantification of Polybrominated Biphenyls (PBBs).[1]

PBBs are persistent organic pollutants (POPs) historically used as flame retardants.[1] Because PBB 15 is a major congener, accurate quantification in complex matrices (soil, adipose tissue, sediment) requires an ISTD that mimics the analyte's extraction efficiency and chromatographic behavior without interfering with the native signal. The d8-variant provides a mass shift of +8 Da, allowing for interference-free deconvolution in Mass Spectrometry (GC-MS or LC-MS/MS) while maintaining an identical retention time to the native compound.

Technical Specifications & Quality Criteria

Before sourcing, researchers must validate the material against strict physicochemical criteria to ensure assay reproducibility.[1]

Table 1: Critical Physicochemical Specifications

| Parameter | Specification Requirement | Rationale |

| CAS Number | 80523-79-1 | Unique identifier for the d8-isotopologue.[2] |

| Chemical Purity | ≥ 98% | Impurities (e.g., monobrominated species) can cause false positives.[1] |

| Isotopic Enrichment | ≥ 98 atom % D | Low enrichment leads to "cross-talk" (M+0 signal contribution) in the native analyte channel.[1] |

| Appearance | White to off-white crystalline solid | Discoloration indicates oxidation or photodegradation.[1] |

| Melting Point | 162–166 °C | Consistent with native PBB 15; deviations suggest solvent occlusion.[1] |

| Solubility | Soluble in Toluene, DCM, Isooctane | Essential for preparing stock solutions for GC-MS injection. |

Commercial Supply Landscape

The supply chain for deuterated PBBs is specialized. Unlike common reagents, these are typically made-to-order or stocked in small aliquots by isotope-specialist manufacturers.

Validated Suppliers

The following vendors have been identified as reliable sources for high-purity 4,4'-Dibromobiphenyl-d8.

| Supplier | Product Format | Primary Use Case | Notes |

| Toronto Research Chemicals (TRC) | Neat Solid (1mg - 100mg) | Custom Standard Prep | High inventory reliability for isotopes. |

| C/D/N Isotopes | Neat Solid | Synthesis/Metabolism | Specializes in high % D enrichment (>99%). |

| Pharmaffiliates | Reference Standard | Pharma/Tox Testing | Provides detailed COA for regulatory filing.[1] |

| MedChemExpress (MCE) | Solid | Research/Screening | Good for smaller, rapid R&D orders.[1] |

| AccuStandard / Chiron | Solution (typically) | Environmental Analysis | Often sell native PBBs; check custom synthesis for d8.[1] |

Procurement Advisory: Always request a Certificate of Analysis (CoA) confirming Isotopic Distribution . A simple "purity" statement is insufficient; you must verify that the M-1 and M-2 isotopologues are minimized to prevent quantification bias.

Application Protocol: GC-MS Quantification

The following workflow describes the integration of 4,4'-Dibromobiphenyl-d8 into a standard EPA-style extraction (e.g., adaptation of EPA Method 8270 for Semivolatiles).

Analytical Workflow Logic

The logic relies on Isotope Dilution Mass Spectrometry (IDMS) .[1] By spiking the d8-standard before extraction, any loss of analyte during sample preparation (evaporation, SPE cleanup) is mirrored by the standard, automatically correcting the final calculated concentration.

Figure 1: Isotope Dilution Workflow ensuring self-validating quantification.

Step-by-Step Methodology

-

Stock Preparation:

-

Dissolve 10 mg of 4,4'-Dibromobiphenyl-d8 in 10 mL of Toluene (Concentration: 1 mg/mL).

-

Store at -20°C in amber glass to prevent photolytic debromination.[1]

-

-

Sample Spiking:

-

Extraction & Analysis:

-

Mass Transitions (SIM Parameters):

-

Native PBB 15: Monitor m/z 312, 314, 316 (Molecular Ion Cluster).

-

ISTD (d8): Monitor m/z 320, 322, 324.

-

Note: The +8 Da shift moves the ion cluster cleanly away from the native interference.[1]

-

Synthesis & Stability Mechanisms

Understanding the synthesis helps in troubleshooting stability issues.[1] The d8-analogue is typically synthesized via the bromination of fully deuterated biphenyl (Biphenyl-d10).

Figure 2: Synthesis pathway via Electrophilic Aromatic Substitution.

Stability Warning: Polybrominated biphenyls are susceptible to photolytic debromination .[1]

-

Mechanism: UV light cleaves the C-Br bond, replacing it with Hydrogen (from solvent).

-

Risk: If the d8-standard degrades, it forms monobromobiphenyl-d8, altering the concentration and invalidating the calibration.

-

Control: All handling must occur under yellow light or in amber glassware.

References

-

Pharmaffiliates . 4,4'-Dibromobiphenyl-D8 Reference Standard. Retrieved from

-

MedChemExpress (MCE) . 4',4-Dibromobiphenyl-d8 Product Information. Retrieved from

-

US EPA . Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from

-

Toronto Research Chemicals . Isotopic Standards Catalog. Retrieved from

-

Sigma-Aldrich . 4,4'-Dibromobiphenyl (Native) Product Specification. Retrieved from

Sources

Purity and isotopic enrichment of 4,4'-Dibromobiphenyl-d8

Critical Quality Attributes, Isotopic Enrichment, and Purification for OLED Applications

Executive Summary: The Deuterium Advantage[1][2][3]

In the high-stakes arena of Organic Light-Emitting Diode (OLED) fabrication, 4,4'-Dibromobiphenyl-d8 is not merely a reagent; it is a strategic structural anchor. This deuterated analog of 4,4'-dibromobiphenyl serves as a critical intermediate for synthesizing phosphorescent host materials and thermally activated delayed fluorescence (TADF) emitters.

The substitution of Hydrogen (

-

Suppression of High-Energy Vibrations: Reduced non-radiative decay pathways (vibrational quenching), leading to higher quantum efficiency.

-

Enhanced Chemical Stability: Greater resistance to bond cleavage under electrical excitation, significantly extending device operational lifetime (

), particularly in blue and green emitter stacks.[2]

This guide details the rigorous protocols required to validate the purity and enrichment of this material, ensuring it meets "Electronic Grade" standards (

Chemical Identity & Critical Specifications

Unlike standard synthesis intermediates, "Electronic Grade" 4,4'-Dibromobiphenyl-d8 requires a dual-specification approach: Chemical Purity (absence of side products) and Isotopic Enrichment (absence of protons).

| Parameter | Specification | Criticality |

| Chemical Name | 4,4'-Dibromobiphenyl-d8 | N/A |

| CAS Number | 80523-79-1 | Critical: Do not confuse with non-deuterated CAS 92-86-4. |

| Molecular Formula | MW: ~320.05 g/mol | |

| Isotopic Enrichment | High: Low enrichment negates the KIE lifetime benefits.[3] | |

| Chemical Purity | Critical: Halogenated impurities act as exciton traps. | |

| Sublimed Grade | Required for OLED | Removes trace volatiles and inorganic salts. |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or bromination byproducts. |

Synthesis & Purification Workflow

The synthesis of 4,4'-Dibromobiphenyl-d8 typically involves the bromination of Biphenyl-d10. However, direct bromination is prone to regioselectivity issues (forming ortho- isomers). The purification pipeline is the differentiator between "Research Grade" and "OLED Grade."

The Self-Validating Purification Logic:

We utilize a "Sublimation-Locked" workflow. Recrystallization alone leaves trace solvent residues and inorganic salts (

Workflow Diagram (DOT)

Figure 1: Synthesis and purification pipeline. Note the feedback loop: if the sublimed material fails HPLC/NMR, it is returned to recrystallization, not re-sublimation alone.

Analytical Protocols

To ensure trustworthiness, we do not rely on a single method. We use Orthogonal Analysis : NMR for isotopes and HPLC/GC-MS for chemical structure.

Protocol A: Determination of Isotopic Enrichment (

-NMR)

Objective: Quantify the residual Hydrogen content (

Theory:

Since Deuterium is "silent" in standard

Step-by-Step Methodology:

-

Internal Standard (IS) Selection: Use Ferrocene or 1,3,5-Trimethoxybenzene . These have distinct singlets away from the aromatic region.

-

Sample Prep:

-

Weigh exactly

of 4,4'-Dibromobiphenyl-d8. -

Weigh exactly

of Internal Standard. -

Dissolve in

of

-

-

Acquisition:

-

Pulse angle:

or -

Relaxation Delay (

): Set to -

Scans:

to improve Signal-to-Noise (S/N).

-

-

Calculation:

- : Integral Area

- : Number of protons (IS known, Sample theoretical = 8)

- : Molecular Weight[4][5]

- : Weight (mg)

Final Enrichment (

):

Protocol B: Chemical Purity Profiling (GC-MS)

Objective: Identify non-brominated or mono-brominated byproducts which NMR cannot easily distinguish.

Methodology:

-

Column: Rxi-5ms or equivalent (Non-polar, 30m x 0.25mm).

-

Temperature Program:

(hold 1 min) -

Mass Spec Logic:

-

Look for the Molecular Ion (

). -

Isotope Pattern: Bromine has two isotopes (

and -

For

, you must observe the characteristic triplet cluster at -

Failure Mode: A cluster at

indicates mono-brominated impurity (

-

Analytical Decision Tree (DOT)

Figure 2: Quality Control Decision Matrix. Both Isotopic and Chemical specifications must be met simultaneously.

Handling & Storage

-

Light Sensitivity: Brominated aromatics can undergo photolytic debromination. Store in amber vials .

-

Atmosphere: While relatively stable, storage under Argon is recommended to prevent slow oxidation over long periods (months/years).

-

Safety: 4,4'-Dibromobiphenyl-d8 is a skin and eye irritant.[6] Standard PPE (gloves, goggles) is mandatory. Avoid inhalation of dusts.[6]

References

-

Sigma-Aldrich. 4,4'-Dibromobiphenyl Product Specification (Non-deuterated reference). Retrieved from .

-

Cambridge Isotope Laboratories. Isotopic Enrichment and Deuterium Labeling Standards. Retrieved from .

-

Tsuji, H., et al. (2014). "Hydrogen/deuterium isotope effect of the host material on the lifetime of organic light-emitting diodes."[7] Chemical Communications, 50, 14870-14872.[7] (Contextual citation for OLED application).

-

ResolveMass Laboratories. Deuterated Building Blocks for OLED Material Innovation. Retrieved from .

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 92-86-4 (Parent Compound). Retrieved from .

Sources

Technical Guide: Toxicological & Analytical Profile of 4,4'-Dibromobiphenyl-d8 (PBB 15-d8)

Executive Summary

4,4'-Dibromobiphenyl-d8 (PBB 15-d8) is the isotopically labeled analog of 4,4'-Dibromobiphenyl (PBB 15). In the hierarchy of environmental toxicology, it serves a distinct, dual-purpose role: it is a surrogate standard for the precise quantification of Polybrominated Biphenyls (PBBs) in complex matrices, and it represents a class of persistent organic pollutants (POPs) with significant bioaccumulative potential.

This guide synthesizes the physicochemical properties of PBB 15-d8 with the toxicological mechanisms of its parent compound. While direct toxicological data on the deuterated isotopologue is limited, the Principle of Isotopic Biological Equivalence dictates that its hazard profile mirrors that of the non-labeled congener, with minor deviations in metabolic kinetics due to the Deuterium Isotope Effect.

Part 1: Chemical Identity & Physicochemical Properties

The utility of PBB 15-d8 lies in its chemical similarity to PBB 15, allowing it to behave identically during extraction and chromatography, while being mass-differentiable by spectrometry.

Comparative Properties Table

| Property | Native PBB 15 | PBB 15-d8 (Deuterated) | Relevance |

| CAS Number | 92-86-4 | 80523-79-1 | Unique Identifier |

| Formula | C₁₂H₈Br₂ | C₁₂D₈Br₂ | Mass Shift (+8 Da) |

| Molecular Weight | 312.00 g/mol | ~320.05 g/mol | Mass Spectrometry Target |

| Solubility | Lipophilic (Organic solvents) | Lipophilic (Organic solvents) | Extraction Efficiency |

| Vapor Pressure | Low (Semi-volatile) | Low (Semi-volatile) | Environmental Fate |

| Isotopic Purity | N/A | Typically ≥98% D | Quantification Accuracy |

The Deuterium Isotope Effect

From a toxicokinetic standpoint, the Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond. This results in a Primary Kinetic Isotope Effect (KIE) .

-

Metabolic Stability: The rate-limiting step in PBB metabolism often involves C-H bond cleavage by Cytochrome P450 enzymes. The stronger C-D bond in PBB 15-d8 may result in a slightly longer biological half-life compared to the native compound.

-

Analytical Stability: This stability ensures the internal standard does not degrade during aggressive sample preparation (e.g., acid digestion).

Part 2: Toxicological Mechanisms (Inferred)

Note: As standard toxicological practice, hazard data for deuterated compounds is derived from the non-labeled parent compound. The following mechanisms apply to the 4,4'-Dibromobiphenyl scaffold.

Aryl Hydrocarbon Receptor (AhR) Activation

PBB 15 is a coplanar congener. Its structural planarity allows it to mimic 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), binding to the cytosolic Aryl Hydrocarbon Receptor (AhR). This is the primary driver of its toxicity.

Mechanism of Action: The AhR Signaling Pathway

Upon cellular entry, PBB 15-d8 binds to AhR, displacing heat shock proteins (HSP90). The complex translocates to the nucleus, dimerizes with ARNT, and binds to Dioxin Response Elements (DRE) on the DNA, triggering the transcription of xenobiotic-metabolizing enzymes (e.g., CYP1A1).

Figure 1: The AhR-mediated toxicity pathway. PBB 15-d8 acts as a ligand, triggering gene expression changes associated with oxidative stress and endocrine disruption.

Target Organ Toxicity[1][2]

-

Hepatotoxicity: The induction of CYP enzymes leads to hepatic hypertrophy (liver enlargement) and oxidative stress. Chronic exposure is linked to neoplastic nodules.

-

Thyroid Disruption: PBBs compete with thyroxine (T4) for binding to transthyretin (TTR), leading to reduced circulating T4 levels and potential hypothyroidism.

-

Carcinogenicity: The parent compound is classified as "Reasonably Anticipated to be a Human Carcinogen" (NTP) and Group 2A (IARC).

Part 3: Analytical Application & Workflow

In drug development and environmental forensics, PBB 15-d8 is the "Gold Standard" for Isotope Dilution Mass Spectrometry (IDMS) . This method corrects for analyte loss during extraction, as the deuterated standard is lost at the exact same rate as the native analyte.

Experimental Protocol: IDMS Quantification

Objective: Quantify trace PBB 15 in biological tissue using PBB 15-d8 as the Internal Standard (IS).

-

Sample Homogenization: Weigh 2g of tissue (liver/adipose).

-

Isotopic Spiking (Critical Step):

-

Add 50 µL of PBB 15-d8 solution (100 ng/mL in nonane) before extraction.

-

Rationale: Spiking pre-extraction ensures the IS experiences the same matrix effects and recovery losses as the target.

-

-

Extraction: Soxhlet extraction with Dichloromethane (DCM) for 16 hours.

-

Lipid Cleanup:

-

Pass extract through an Acidified Silica Gel column (H₂SO₄/Silica).

-

Rationale: PBBs are stable in acid; lipids are hydrolyzed and retained.

-

-

Instrumental Analysis (GC-MS/MS):

-

Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI).

-

Monitoring: Select Ion Monitoring (SIM).

-

Target (PBB 15): m/z 312, 314.

-

Standard (PBB 15-d8): m/z 320, 322.

-

-

Analytical Workflow Diagram

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow. The co-extraction of the d8-standard ensures automatic correction for recovery losses.

Part 4: Safety & Handling Protocols

As a potent AhR agonist, PBB 15-d8 must be handled with BSL-2 equivalent chemical safety precautions.

-

Engineering Controls:

-

All weighing and solvating must occur inside a Class II Fume Hood .

-

Use Static-Dissipative balance enclosures to prevent powder aerosolization.

-

-

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving with Nitrile (outer) and Laminate/Silver Shield (inner) is recommended due to the high lipophilicity of PBBs.

-

Respiratory: If working with neat powder outside a hood, a P100 particulate respirator is mandatory.

-

-

Waste Disposal:

-

Segregate as Halogenated Organic Waste .

-

Do not mix with oxidizers. Destruction requires high-temperature incineration (>1000°C) to prevent formation of polybrominated dibenzofurans (PBDFs).

-

References

-

National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: Polybrominated Biphenyls. U.S. Department of Health and Human Services.[1][2] [Link]

-

U.S. Environmental Protection Agency (EPA). (2008). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. (Adapted for PBB analysis). [Link][1]

- Wade, D. (1999).Deuterium isotope effects on noncovalent interactions between molecules. Chemico-Biological Interactions, 117(3), 191-217. (Context for Isotope Effects).

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[1][2] Toxicological Profile for Polybrominated Biphenyls.[2][3] Centers for Disease Control and Prevention. [Link]

- Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS): 4,4'-Dibromobiphenyl.

Sources

Technical Guide: Environmental Fate & Analytical Utility of 4,4'-Dibromobiphenyl-d8

Executive Summary

This technical guide provides a comprehensive analysis of 4,4'-Dibromobiphenyl-d8 (PBB-15-d8) , a deuterated isotopologue of the polybrominated biphenyl (PBB) congener PBB-15. While primarily utilized as a high-precision Internal Standard (IS) in environmental forensics and toxicology, understanding its specific environmental fate—distinct from its non-deuterated parent—is critical for researchers modeling persistent organic pollutants (POPs) and drug developers investigating halogenated biphenyl scaffolds.

This document details the physicochemical divergence caused by deuteration, the mechanistic pathways of degradation (photolytic vs. metabolic), and a validated protocol for its use as a recovery surrogate in complex matrices.

Part 1: Physicochemical Profile & Isotope Effects

The substitution of eight hydrogen atoms (

Table 1: Comparative Physicochemical Properties

| Property | Native 4,4'-Dibromobiphenyl (PBB-15) | 4,4'-Dibromobiphenyl-d8 (PBB-15-d8) | Impact on Fate/Analysis |

| Formula | C | C | Mass shift (+8 Da) allows MS discrimination. |

| Molecular Weight | 311.99 g/mol | 320.04 g/mol | Distinct m/z ion clusters for quantification. |

| C-X Bond Energy | C-H: ~338 kJ/mol | C-D: ~342 kJ/mol | C-D bond is stronger (Zero Point Energy lower). |

| Log K | 5.72 (Experimental) | ~5.68 (Estimated) | Deuterated compounds are slightly less lipophilic. |

| Water Solubility | ~10 µg/L (Insoluble) | < 10 µg/L | High sorption to soil/sediment organic carbon. |

| Vapor Pressure | 4.8 x 10 | Slightly Higher | Inverse Isotope Effect on volatility (minor). |

The Kinetic Isotope Effect (KIE)

The environmental fate of PBB-15-d8 is governed by the Kinetic Isotope Effect (KIE) .

-

Primary KIE (

): Occurs when the C-H/C-D bond is broken in the rate-determining step. Relevant for metabolic degradation (e.g., hydroxylation by cytochrome P450). PBB-15-d8 will degrade significantly slower than the native compound in biotic systems. -

Secondary KIE (

): Occurs when the isotopic substitution is adjacent to the reaction center. Relevant for photolysis (C-Br cleavage). PBB-15-d8 degrades at a rate nearly identical to the native compound under UV exposure.

Part 2: Environmental Fate Mechanisms

The fate of 4,4'-Dibromobiphenyl-d8 in the environment is defined by its recalcitrance to biotic breakdown and susceptibility to abiotic photolysis.

Photolytic Degradation (Abiotic)

Mechanism: Reductive Debromination. Under UV irradiation (sunlight), the C-Br bond undergoes homolytic cleavage. Because the deuterium atoms are located on the phenyl rings and not involved in the C-Br bond cleavage, the KIE is negligible.

-

Outcome: PBB-15-d8 sequentially loses bromine atoms to form monobromobiphenyl-d8 and eventually biphenyl-d8.

-

Significance: In atmospheric transport or surface water, the d8-surrogate mimics the loss of the native target analyte accurately.

Biotic Degradation (Metabolic)

Mechanism: Oxidative Hydroxylation (Arene Oxide Pathway). Microbial or mammalian metabolism typically attacks the aromatic ring.

-

Pathway: Enzymes (dioxygenases in bacteria, CYP450 in mammals) attempt to insert oxygen into the C-D bond.

-

Fate Divergence: Due to the Primary KIE, the C-D bond resists cleavage. PBB-15-d8 acts as a "metabolically blocked" analog. It will bioaccumulate longer and persist in tissues/soils longer than the native PBB-15.

Visualization: Degradation Pathways

The following diagram illustrates the divergent fate pathways based on the degradation trigger (Light vs. Enzymes).

Figure 1: Divergent environmental fate pathways. Photolysis proceeds rapidly via debromination, while metabolic hydroxylation is inhibited by the deuterium isotope effect.

Part 3: Analytical Application & Protocol

In environmental analysis, PBB-15-d8 is the "Gold Standard" surrogate. It corrects for extraction inefficiencies and matrix effects because its phase-partitioning behavior mirrors the native compound, yet it is spectrally distinct.

Protocol: Isotope Dilution Quantitation (IDQ)

Objective: Quantify trace PBBs in soil/sediment using PBB-15-d8 as the internal standard. Method Basis: Adaptation of EPA Method 1614/8082.

Step 1: Sample Preparation & Spiking

-

Weigh 10 g of homogenized soil/sediment.

-

Critical Step: Spike the sample immediately with 100 µL of PBB-15-d8 Working Solution (100 ng/mL in Nonane).

-

Rationale: Spiking before extraction allows the d8-standard to experience the same losses (volatilization, adsorption) as the native analyte.

-

-

Add 10 g anhydrous sodium sulfate (Na

SO

Step 2: Extraction (Pressurized Fluid or Soxhlet)

-

Extract with Methylene Chloride:Hexane (1:1 v/v) for 16-24 hours (Soxhlet) or 2 cycles (ASE).

-

Causality: The d8-analog co-extracts with native PBBs due to identical solubility parameters.

Step 3: Cleanup

-

Concentrate extract to 1 mL.

-

Pass through a Florisil cleanup column to remove polar interferences (humic acids).

-

Elute with Hexane. PBBs (and d8-PBB) elute in the first fraction; polar lipids are retained.

Step 4: GC-MS Analysis[1]

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Mode: Selected Ion Monitoring (SIM).

-

Ions Monitored:

-

Native PBB-15: m/z 312, 314 (Quant/Qual)

-

PBB-15-d8: m/z 320, 322 (Quant/Qual)

-

-

Calculation:

(Where A = Peak Area, C = Concentration, RRF = Relative Response Factor)

Visualization: Analytical Workflow

Figure 2: Isotope Dilution workflow ensuring self-validating quantification via pre-extraction spiking.

References

-

United States Environmental Protection Agency (EPA). (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA Office of Water. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004).[2][3] Toxicological Profile for Polybrominated Biphenyls (PBBs).[2][4] U.S. Department of Health and Human Services. [Link]

-

Gantvoort, S., et al. (2018). "Deuterium isotope effects in drug pharmacokinetics: Substrate-dependence of the reaction mechanism." PLOS ONE, 13(11). [Link]

-

Eriksson, J., et al. (2004). "Photochemical degradation of PBBs and PBDEs." Environmental Science & Technology, 38(10).[5] [Link]

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 3. Polybrominated Biphenyls - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on environmental occurrence, toxic effects and transformation of man-made bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Precision Quantification of Brominated Compounds Using 4,4'-Dibromobiphenyl-d8 as an Internal Standard in GC-MS

Introduction: The Imperative for Accuracy in Chromatographic Analysis

In the landscape of analytical chemistry, particularly within drug development and environmental monitoring, the demand for precise and accurate quantification of trace-level compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for these applications due to its high sensitivity and selectivity. However, the accuracy of GC-MS quantification can be compromised by several factors, including variations in sample preparation, injection volume inconsistencies, and matrix-induced signal enhancement or suppression[1][2][3].

To counteract these sources of error, the internal standard (IS) method is widely employed. An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls[4][5]. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical workflow can be effectively normalized, leading to significantly improved precision and accuracy[4].

The ideal internal standard co-elutes with the analyte and exhibits similar chemical and physical properties. For mass spectrometry-based methods, isotopically labeled standards are the gold standard[6][7]. These are compounds where one or more atoms have been replaced with a heavier isotope (e.g., deuterium for hydrogen). This substitution results in a molecule with nearly identical physicochemical properties to the analyte but with a distinct, higher mass, allowing the mass spectrometer to differentiate between the two[6][7].

This application note provides a comprehensive guide to the use of 4,4'-Dibromobiphenyl-d8 as a deuterated internal standard for the GC-MS analysis of its non-labeled counterpart and other structurally related brominated compounds, such as polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs).

4,4'-Dibromobiphenyl-d8: An Ideal Internal Standard for Brominated Compound Analysis

4,4'-Dibromobiphenyl-d8 is the deuterium-labeled version of 4,4'-Dibromobiphenyl, a compound relevant in the study of brominated flame retardants[8][9]. Its suitability as an internal standard is grounded in its fundamental properties.

Physicochemical Properties

The properties of 4,4'-Dibromobiphenyl-d8 are nearly identical to its native analog, ensuring they behave similarly throughout the analytical process, from extraction to chromatographic separation.

| Property | 4,4'-Dibromobiphenyl (Analyte) | 4,4'-Dibromobiphenyl-d8 (Internal Standard) |

| Molecular Formula | C₁₂H₈Br₂ | C₁₂D₈Br₂[8] |

| Molecular Weight | 312.00 g/mol | 320.05 g/mol [8] |

| CAS Number | 92-86-4[9][10] | 80523-79-1[8] |

| Melting Point | 163-169 °C[9][11] | Not specified, but expected to be very similar to the analyte |

| Boiling Point | 355-360 °C[9][11] | Not specified, but expected to be very similar to the analyte |

| Appearance | White to light yellow crystalline powder[10][11] | Not specified, but expected to be very similar to the analyte |

The Rationale for Deuteration

The key advantage of using 4,4'-Dibromobiphenyl-d8 lies in its mass difference from the target analyte. While it co-elutes with the native compound under typical GC conditions, the mass spectrometer can easily distinguish it due to its higher mass-to-charge ratio (m/z). This allows for simultaneous monitoring and quantification without chromatographic interference. The use of a deuterated standard is a cornerstone of the isotope dilution technique, which is recognized by regulatory bodies like the U.S. Environmental Protection Agency (EPA) in methods for analyzing persistent organic pollutants[12][13][14].

Principle of Isotope Dilution GC-MS

The use of 4,4'-Dibromobiphenyl-d8 relies on the principle of isotope dilution mass spectrometry (IDMS). A known quantity of the internal standard is added to the sample at the earliest stage of preparation. It is assumed that any loss of the target analyte during extraction, cleanup, and analysis will be mirrored by a proportional loss of the internal standard[15].

Quantification is not based on the absolute response of the analyte but on the ratio of its peak area to the peak area of the internal standard. This response ratio is then used to determine the analyte concentration from a calibration curve constructed with standards containing the same fixed amount of the internal standard.

Figure 1: Workflow for quantification using an internal standard.

Detailed Experimental Protocol

This protocol provides a general framework. Specific parameters should be optimized based on the instrumentation, matrix, and target analyte concentration range.

Step 1: Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4,4'-Dibromobiphenyl-d8 and dissolve in 10 mL of a suitable solvent (e.g., toluene, acetone, or hexane) in a Class A volumetric flask.

-

Working Internal Standard Solution (e.g., 10 µg/mL): Perform a serial dilution of the primary stock solution to achieve a working concentration that is appropriate for the expected analyte concentration range in the samples.

Step 2: Sample and Calibration Standard Preparation

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the native analyte (e.g., 4,4'-Dibromobiphenyl) into a blank matrix or solvent.

-

Spiking the Internal Standard: To each calibration standard, quality control (QC) sample, and unknown sample, add a precise and consistent volume of the working internal standard solution. It is crucial that the final concentration of the internal standard is the same in all samples and standards[4][5].

-

Extraction and Cleanup: Proceed with the established extraction and cleanup procedure for your specific matrix (e.g., liquid-liquid extraction, solid-phase extraction). The internal standard will undergo the same procedures as the native analyte.

-

Final Volume Adjustment: After extraction and cleanup, concentrate or dilute the sample to a final volume suitable for GC-MS injection.

Step 3: GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent, Shimadzu, Thermo Scientific, or equivalent[16][17][18] | High-performance GC systems are required for reproducible retention times. |

| Column | 15-30 m, 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A nonpolar column is suitable for separating brominated biphenyls[16]. |

| Carrier Gas | Helium, Flow Rate: 1.0-1.5 mL/min | Provides good chromatographic efficiency. |

| Inlet Temperature | 280-300 °C | Ensures complete vaporization of the analytes. |

| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |

| Oven Program | Start at 100°C, hold for 2 min, ramp at 15°C/min to 320°C, hold for 5 min | An example program; must be optimized to ensure separation from matrix components. |

| MS System | Quadrupole, Ion Trap, or High-Resolution MS | Capable of selective ion monitoring (SIM) or selected reaction monitoring (SRM). |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for these compounds. |

| Ion Source Temp. | 230 °C | Standard temperature for EI. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions. |

Step 4: Data Acquisition in SIM Mode

Monitor at least two characteristic ions for both the analyte and the internal standard. One ion is used for quantification (quantifier) and the other for confirmation (qualifier).

| Compound | Ion Type | m/z |

| 4,4'-Dibromobiphenyl | Quantifier | 312 |

| Qualifier | 154 | |

| 4,4'-Dibromobiphenyl-d8 | Quantifier | 320 |

| Qualifier | 160 |

Note: The exact m/z values should be confirmed by running a full scan of the standards. The isotopic pattern of bromine should also be considered for confirmation.

Step 5: Calibration and Quantification

-

Construct the Calibration Curve: Analyze the prepared calibration standards. For each level, calculate the response ratio (RR): RR = (Peak Area of Analyte Quantifier Ion) / (Peak Area of IS Quantifier Ion)

-

Plot the RR (y-axis) against the known concentration of the analyte (x-axis).

-

Perform a linear regression on the data points. The resulting equation (y = mx + c) and the correlation coefficient (r²) will define the calibration curve. An r² value > 0.99 is typically desired.

-

Quantify Unknown Samples: Analyze the unknown samples and calculate the RR for each. Use the regression equation from the calibration curve to determine the concentration of the analyte in the samples.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 5. tandfonline.com [tandfonline.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 4,4'-Dibromobiphenyl | 92-86-4 [chemicalbook.com]

- 10. 4,4'-Dibromobiphenyl, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. nbinno.com [nbinno.com]

- 12. epa.gov [epa.gov]

- 13. ntrl.ntis.gov [ntrl.ntis.gov]

- 14. caslab.com [caslab.com]

- 15. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. agilent.com [agilent.com]

- 18. shimadzu.com [shimadzu.com]

Advanced Protocol: 4,4'-Dibromobiphenyl-d8 as a Surrogate Standard for PCB Analysis

Executive Summary

This Application Note details the validation and implementation of 4,4'-Dibromobiphenyl-d8 (4,4'-DBB-d8) as a high-fidelity surrogate standard for Polychlorinated Biphenyl (PCB) analysis. While traditional methods (e.g., EPA 8082A) rely on Decachlorobiphenyl (PCB-209) or Tetrachloro-m-xylene (TCMX), these surrogates face limitations: PCB-209 is often a target analyte in congener-specific studies, and TCMX is too volatile to represent mid-to-high molecular weight congeners accurately.

4,4'-DBB-d8 offers spectral orthogonality (Bromine vs. Chlorine isotope patterns) and chromatographic fidelity (mid-range elution), making it an ideal internal quality control marker for complex matrices such as serum, adipose tissue, and sediment.

Technical Rationale & Mechanism

Why 4,4'-Dibromobiphenyl-d8?

The selection of a surrogate standard requires it to behave chemically like the analyte but remain analytically distinct. 4,4'-DBB-d8 fulfills this via three mechanisms:

-

Retention Time Mapping: 4,4'-DBB-d8 elutes in the mid-range of the PCB chromatogram (typically near Penta- and Hexa-chlorinated biphenyls). This provides a more accurate assessment of extraction efficiency for the bulk of toxicologically relevant congeners compared to the early-eluting TCMX.

-

Mass Spectral Orthogonality: The natural abundance isotope pattern of Bromine (

) creates a distinct "picket fence" mass spectrum (M, M+2, M+4) that differs significantly from the Chlorine clusters ( -

Deuterium Labeling (-d8): The fully deuterated backbone shifts the precursor ion mass by +8 Da relative to native 4,4'-Dibromobiphenyl. This eliminates interference from environmental Polybrominated Biphenyls (PBBs), which may be present as flame retardants.

Isotopic Signature Comparison

| Feature | Polychlorinated Biphenyls (PCBs) | 4,4'-Dibromobiphenyl-d8 | Advantage |

| Halogen | Chlorine (Cl) | Bromine (Br) | Distinct isotopic clusters allow easy spectral deconvolution. |

| Isotope Ratio | Br patterns are wider and flatter, easily flagged by software. | ||

| Mass Defect | Negative (Cl = 34.9689) | Negative (Br = 78.9183) | High-resolution MS can separate these easily from matrix interferences. |

Experimental Workflow (Graphviz)

The following logic flow illustrates the critical insertion point of the surrogate and the decision pathways for QC validation.

Caption: Workflow integrating 4,4'-DBB-d8 as a pre-extraction surrogate to monitor method efficiency.

Detailed Protocol

Materials & Reagents[1]

-

Target Surrogate: 4,4'-Dibromobiphenyl-d8 (Purity >98%, Isotopic Enrichment >99%).

-

Solvents: n-Hexane, Dichloromethane (DCM), Acetone (Pesticide Grade).

-

Stock Solution: Prepare 100

g/mL in Nonane or Isooctane. -

Spiking Solution: Dilute Stock to 100 ng/mL in Acetone (for solid matrices) or Methanol (for aqueous samples).

Sample Preparation (Solid Matrix Example)

-

Weighing: Weigh 10 g of homogenized soil/sediment into an extraction thimble or vessel.

-

Spiking (CRITICAL):

-

Add 100

L of 4,4'-DBB-d8 Spiking Solution directly onto the sample matrix. -

Note: Allow solvent to evaporate and equilibrate for 15 minutes. This ensures the surrogate binds to the matrix similarly to native PCBs.

-

-

Extraction:

-

Method A (Soxhlet): Extract with 1:1 Hexane:Acetone for 16-24 hours.

-

Method B (Microwave - EPA 3546): Extract with 1:1 Hexane:Acetone at 115°C for 10-20 mins.

-

-

Cleanup:

-

Concentrate extract to ~2 mL.

-

Acid Silica Gel: Pass through sulfuric acid-impregnated silica to remove lipids/pigments (PCBs and DBB-d8 are stable; many pesticides are not).

-

Florisil: Elute with Hexane to recover PCBs and the surrogate.

-

-

Final Concentration: Evaporate to 1 mL under Nitrogen stream.

Instrumental Analysis (GC-MS/MS)

System: Triple Quadrupole GC-MS (e.g., Agilent 7000 or Thermo TSQ).

Column: DB-5ms or Rtx-PCB (30m x 0.25mm x 0.25

MS/MS Transitions for 4,4'-Dibromobiphenyl-d8:

The parent ion cluster for C

| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| Quantifier | 321.9 ( | 162.0 ( | 25 | Primary Quantification |

| Qualifier 1 | 319.9 ( | 160.0 | 25 | Confirmation |

| Qualifier 2 | 323.9 ( | 164.0 | 25 | Isotope Ratio Check |

Note: The loss of two bromine atoms (mass ~160) from the deuterated biphenyl backbone is the primary fragmentation pathway.

Data Analysis & QC Criteria

Calculation of Recovery

Surrogate recovery is the primary metric for method performance.

Where:

- = Peak area of 4,4'-DBB-d8 in the sample.

- = Peak area of 4,4'-DBB-d8 in the calibration standard.

- = Concentration in calibration standard.

- = Theoretical concentration spiked into the sample.

Acceptance Limits

| Parameter | Limit | Action if Failed |

| Retention Time | Check GC flow/column maintenance. | |

| Recovery (Water) | 50% - 120% | Re-extract. If still low, check for emulsion/partitioning issues. |

| Recovery (Solids) | 60% - 130% | Re-extract. High recovery usually indicates matrix co-elution (check MS ratios). |

| Ion Ratio | Interference present. Review cleanup efficiency. |

Troubleshooting Guide

Issue: Low Recovery (<40%)

-

Cause 1: Incomplete extraction. Solution: Increase extraction time or switch solvent system (e.g., use Toluene for aged soils).

-

Cause 2: Loss during evaporation. Solution: 4,4'-DBB-d8 is semi-volatile. Ensure Nitrogen stream is gentle and water bath is <40°C. Do not blow to dryness.

Issue: High Recovery (>130%)

-

Cause: Matrix interference or "Matrix Induced Response Enhancement" (common in GC injectors).

-

Solution: Use matrix-matched calibration standards or perform standard addition.

Issue: Spectral Interference

-

Cause: Presence of native PBBs (rare but possible in e-waste sites).

-

Solution: The -d8 label shifts mass by +8 Da. Ensure the MS resolution is sufficient to separate native 4,4'-DBB (m/z ~312) from d8 (m/z ~320).

References

-

US EPA. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. SW-846 Update IV. [Link]

-

US EPA. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs) - Chapter 7: Analytical Methods. [Link]

Application of 4,4'-Dibromobiphenyl-d8 in Environmental Sample Analysis: A Technical Guide

This technical guide provides a comprehensive overview and detailed protocols for the application of 4,4'-Dibromobiphenyl-d8 as a surrogate standard in the analysis of persistent organic pollutants (POPs) in environmental samples. This document is intended for researchers, analytical chemists, and environmental scientists engaged in the quantification of trace-level contaminants.

Introduction: The Critical Role of Isotope Dilution in Environmental Analysis

The accurate quantification of POPs, such as polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs), in complex environmental matrices like soil, sediment, and water is a significant analytical challenge. These matrices often introduce interferences that can lead to analyte loss during sample preparation and cause signal suppression or enhancement during instrumental analysis. To overcome these challenges, isotope dilution mass spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision.

4,4'-Dibromobiphenyl-d8, a deuterated analog of 4,4'-dibromobiphenyl, serves as an ideal surrogate standard for IDMS applications. Being chemically almost identical to the target analytes, it co-behaves with the native compounds throughout the extraction, cleanup, and analysis process. Its distinct mass-to-charge ratio allows for separate detection by a mass spectrometer, enabling precise correction for any analytical variability.

Physicochemical Properties and Mass Spectrometric Profile

A thorough understanding of the physicochemical properties of 4,4'-Dibromobiphenyl-d8 is essential for its effective application.

| Property | Value |

| Chemical Formula | C₁₂D₈Br₂ |

| Molecular Weight | 320.0 (approx.) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents (e.g., hexane, toluene, dichloromethane) |

| Boiling Point | ~355-360 °C |

| Melting Point | ~163-167 °C |

The mass spectrum of 4,4'-Dibromobiphenyl-d8 is characterized by a distinct isotopic cluster due to the presence of two bromine atoms. In electron ionization (EI) mode, the molecular ion cluster is the most prominent feature and is used for quantification.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core principle of IDMS lies in the addition of a known amount of an isotopically labeled standard (in this case, 4,4'-Dibromobiphenyl-d8) to the sample at the very beginning of the analytical workflow. This "spiked" sample is then subjected to extraction, cleanup, and instrumental analysis.

The native analyte and the labeled standard are affected proportionally by any losses during sample preparation and by matrix effects in the instrument. By measuring the ratio of the native analyte signal to the labeled standard signal, the concentration of the native analyte in the original sample can be accurately calculated, irrespective of the absolute recovery.

Protocol for Surrogate Spiking of Soil Matrices with 4,4'-Dibromobiphenyl-d8

Application Note: AN-ENV-PBB-08 [1]

Abstract & Scope

This protocol details the methodology for spiking soil and sediment samples with 4,4'-Dibromobiphenyl-d8 (PBB 15-d8).[1] This deuterated congener serves as a Surrogate Standard (SS) to monitor extraction efficiency and matrix effects during the analysis of Polybrominated Biphenyls (PBBs) and Polybrominated Diphenyl Ethers (PBDEs).

Unlike liquid matrices, soil presents unique challenges regarding homogeneity and analyte-matrix interactions.[1] This guide prioritizes the Solvent-Carrier Dispersion Method over direct injection to ensure uniform distribution and mimic "weathered" contamination profiles, aligning with EPA Method 1614A and EPA Method 3500C guidelines.

Compound Profile & Safety

4,4'-Dibromobiphenyl-d8 is a hydrophobic, halogenated aromatic compound.[1] Its deuterated nature (

| Property | Specification |

| CAS Number | 92-86-4 (Unlabeled); Labelled variants vary by vendor |

| Molecular Formula | |

| Solubility | Soluble in Toluene, Hexane, Isooctane, Acetone.[1] Insoluble in Water. |

| Function | Surrogate Standard (Pre-extraction spike) |

| Storage | Dark, <4°C (Prevent photolytic debromination) |

Safety Warning: Treat as a potential carcinogen and endocrine disruptor. Handle only in a fume hood. Deuterated standards are high-value; minimize waste.

Pre-Spiking Preparation

Soil Characterization

To ensure the spike interacts with the matrix consistently, the soil must be characterized and prepared:

-

Sieving: Pass air-dried soil through a 2 mm (10 mesh) sieve to remove large rocks and vegetation.[1]

-

Moisture Determination: Calculate percent moisture on a subsample (

overnight). Do not bake the sample intended for spiking/analysis if volatile loss is a concern (though PBBs are semi-volatile, extreme heat can alter soil organic carbon structure).

Standard Solution Preparation

Critical Logic: PBBs are hydrophobic.[1] Spiking a wet soil sample with a hexane-based standard results in the solvent floating on the soil water film, causing poor integration.

-

Stock Solution (A): 100

in Toluene or Isooctane (Stable for 6-12 months).[1] -

Spiking Solution (B): Dilute Stock A into Acetone to reach ~1-5

.-

Why Acetone? Acetone is water-miscible.[1] It penetrates the soil's hydration shell, carrying the hydrophobic PBB congener into the organic carbon matrix.

-

Spiking Protocol: The "Sand Carrier" Method

For high-precision validation, direct injection onto soil is prone to "hotspots."[1] The Sand Carrier method is the gold standard for solid matrix homogeneity.

Step 1: Preparation of the Carrier

-

Weigh 10 g of clean, kiln-fired silica sand (20-30 mesh) into a glass beaker.

-

Add the required volume of Spiking Solution (B) to the sand.

-

Target: If final soil concentration should be 50

, add enough spike to the sand so that when mixed with the soil, the target is reached.

-

-

Solvent Evaporation: Allow the acetone to evaporate from the sand in a fume hood (dark condition) for 15-30 minutes. The PBB-d8 is now coated onto the sand particles.

Step 2: Incorporation into Sample[1]

-

Weigh 10-20 g of the test soil into a glass extraction thimble or jar.

-

Add the spiked sand to the soil sample.

-

Homogenization: Tumble or mix thoroughly with a stainless steel spatula.

-

Note: The sand becomes part of the matrix and does not interfere with extraction.

-

Step 3: Equilibration (The "Aging" Process)

Crucial Step: Do not extract immediately.

-

Cap the sample jar.[2]

-

Store at 4°C for 12-24 hours .

-

Mechanism: This allows the analyte to desorb from the sand and partition into the soil's organic carbon micropores, mimicking the "aging" of real environmental contaminants. Immediate extraction often yields artificially high recoveries (100%+) because the analyte is merely sitting on the surface.

Alternative: Direct Slurry Spiking (For Wet Sediment)

If the sample is a wet sediment/sludge, the Sand Carrier method is less effective.

-

Weigh sediment into a beaker.[1]

-

Add Spiking Solution (B) (Acetone-based) dropwise across the surface while stirring.

-

Add a small amount of clean water if necessary to create a flowing slurry.

-

Stir continuously for 30 minutes.

-

Aging: Allow to stand for 24 hours to equilibrate.

-

Drying: Mix with anhydrous sodium sulfate (

) until a free-flowing powder is achieved prior to Soxhlet extraction.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for spiking based on soil moisture content.

Caption: Decision matrix for spiking 4,4'-Dibromobiphenyl-d8 based on soil moisture content to ensure homogeneity.

Quality Assurance & Calculation

Acceptance Criteria

According to EPA Method 1614A , typical recovery limits for labeled surrogates in soil are 25% to 150% .

-

< 25%: Indicates extraction failure or extreme matrix adsorption (aging effect).[1]

-

> 150%: Indicates co-elution interference or solvent evaporation errors during spiking.

Calculation

The Percent Recovery (

Where:

- = Concentration determined by the internal standard method (using a different IS added post-extraction, e.g., PCB-104 or a different labeled PBDE).

- = Theoretical concentration added.[1]

References

-

U.S. Environmental Protection Agency. (2010).[1][3] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[3][4][5] EPA-821-R-10-005.[1] Link[1][4]

-

U.S. Environmental Protection Agency. (2007).[1][4] Method 3500C: Organic Extraction and Sample Preparation. SW-846 Update IV.[1] Link[1]

-

Northcott, G. L., & Jones, K. C. (2000).[1][6] Spiking hydrophobic organic compounds into soil and sediment: A review and critique of adopted procedures. Environmental Toxicology and Chemistry, 19(10), 2418-2430.[1][6] Link[1]

-

Reid, B. J., et al. (1998).[1] Spiking of Soil with Organic Pollutants: A Review of Methods and the Importance of Aging. Journal of Environmental Quality. Link (Contextual citation for aging mechanism).[1]

Sources

- 1. chembk.com [chembk.com]

- 2. organomation.com [organomation.com]

- 3. epa.gov [epa.gov]

- 4. ntrl.ntis.gov [ntrl.ntis.gov]

- 5. NEMI Method Summary - 1614 [nemi.gov]

- 6. Spiking hydrophobic organic compounds into soil and sediment : a review and critique of adopted procedures. - Lancaster EPrints [eprints.lancs.ac.uk]

Application Note: Quantification of Polybrominated Biphenyls (PBBs) Using 4,4'-Dibromobiphenyl-d8 via Isotope Dilution Mass Spectrometry

Executive Summary

This guide details the protocol for the precise quantification of Polybrominated Biphenyls (PBBs) in environmental and biological matrices. The core of this methodology is Isotope Dilution Mass Spectrometry (IDMS) , utilizing 4,4'-Dibromobiphenyl-d8 (PBB-15-d8) as the internal standard.

PBBs are persistent organic pollutants (POPs) structurally similar to PCBs and PBDEs. Due to their lipophilicity and resistance to degradation, accurate low-level quantification requires a robust extraction and cleanup workflow coupled with the specificity of GC-MS/MS. This protocol ensures data integrity through self-validating internal standardization, compensating for analyte loss during sample preparation and matrix effects during ionization.

Compound Profile: The Internal Standard

The choice of 4,4'-Dibromobiphenyl-d8 is critical. As a deuterated analog of PBB-15, it shares nearly identical physicochemical properties with the target analyte but is mass-resolved by mass spectrometry.

| Property | Specification |

| Compound Name | 4,4'-Dibromobiphenyl-d8 (PBB-15-d8) |

| CAS Number | 80523-79-1 |

| Chemical Formula | C₁₂D₈Br₂ |

| Molecular Weight | ~320.05 g/mol |

| Isotopic Purity | ≥ 98 atom % D |

| Chemical Purity | ≥ 98% |

| Role | Internal Standard (Surrogate) for IDMS |

Principle of Analysis: Isotope Dilution Mass Spectrometry (IDMS)

IDMS is the "gold standard" for quantitative analysis. By spiking the sample with a known amount of isotopically labeled standard before extraction, every molecule of the native analyte is "paired" with a labeled analog.

Mechanism of Error Correction:

-

Extraction Efficiency: If 20% of the sample is lost during Soxhlet extraction, 20% of the internal standard is also lost. The ratio remains constant.

-

Injection Variability: If the GC injection volume varies, both native and standard signals change proportionally.

-

Matrix Suppression: If co-eluting matrix components suppress ionization, both signals are suppressed equally.